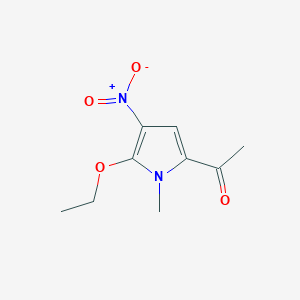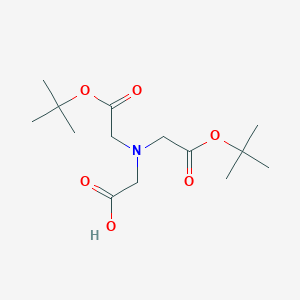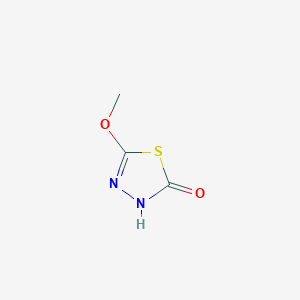
3-Chloro-N-methylaniline hydrochloride
Übersicht
Beschreibung
3-Chloro-N-methylaniline hydrochloride, also known as 3-Chloro-N-méthylaniline, chlorhydrate, is a compound with the molecular formula CHClN . It has an average mass of 178.059 Da and a monoisotopic mass of 177.011200 Da . It is also known as a secondary amine .
Molecular Structure Analysis
The molecular structure of 3-Chloro-N-methylaniline hydrochloride is represented by the formula CHClN . The average mass is 178.059 Da, and the monoisotopic mass is 177.011200 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Chloro-N-methylaniline hydrochloride include a molecular weight of 178.06 g/mol . More specific properties such as boiling point, melting point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen
Macromolecular Binding and Metabolism : The carcinogen 4-chloro-2-methylaniline, closely related to 3-Chloro-N-methylaniline hydrochloride, shows significant binding to proteins, DNA, and RNA in rat liver. This suggests potential implications in understanding the mechanism of action and activation of such compounds (Hill, Shih, & Struck, 1979).
Spectral Analysis and Ab Initio Calculations : Fourier transform infrared (FTIR) and FT-Raman spectral analysis of compounds like 4-chloro-2-methylaniline and 4-chloro-3-methylaniline, which are structurally similar to 3-Chloro-N-methylaniline hydrochloride, have been conducted. These studies provide insights into the vibrational modes and molecular structure of these compounds, which can be crucial in chemical research (Arjunan & Mohan, 2008).
Synthesis and Antioxidant Activities : Novel compounds synthesized using derivatives of chloro-methylaniline, including 3-Chloro-N-methylaniline hydrochloride, have been shown to exhibit promising antioxidant activities. This indicates potential applications in pharmacology and biochemistry (Topçu, Ozen, Bal, & Taş, 2021).
Neoplasia in Rats from Oral Administration : Studies on the carcinogenic potential of related compounds like 4,4'-methylene-bis(2-chloroaniline) and 4,4'-methylene-bis(2-methylaniline) in rats have implications for understanding the potential health risks associated with 3-Chloro-N-methylaniline hydrochloride (Stula, Sherman, Zapp, & Clayton, 1975).
Catalysis in Organic Chemistry : Research into the catalytic properties of manganese complexes in reactions with olefins, where compounds like 3-Chloro-N-methylaniline hydrochloride might be used, highlights potential applications in synthetic chemistry (Zhang, Loebach, Wilson, & Jacobsen, 1990).
Absorption and Excretion in Birds : Studies on the absorption, distribution, and excretion of 3-Chloro-4-methylaniline hydrochloride in birds reveal insights into the environmental impact and toxicology of this chemical (Goldade, Tessari, & Johnston, 2004).
Synthesis and Characterization : The synthesis and characterization of derivatives of N-methylaniline, including those involving chloro substitution, provide foundational knowledge for chemical research and development (Zhong-cheng & Shu, 2002).
Safety And Hazards
The safety data sheet for a related compound, 4-Chloroaniline, indicates that it is hazardous. It is toxic if swallowed, in contact with skin, or if inhaled. It may cause an allergic skin reaction, serious eye damage, respiratory irritation, and may cause damage to organs through prolonged or repeated exposure . It’s important to handle such compounds with appropriate safety measures.
Eigenschaften
IUPAC Name |
3-chloro-N-methylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN.ClH/c1-9-7-4-2-3-6(8)5-7;/h2-5,9H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNYIRCWXUTXYDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=CC=C1)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60610583 | |
| Record name | 3-Chloro-N-methylaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60610583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-N-methylaniline hydrochloride | |
CAS RN |
152428-07-4 | |
| Record name | 3-Chloro-N-methylaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60610583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















